molecular formula C8H15BrHg B14704594 Bromo-cyclooctyl-mercury CAS No. 21406-55-3

Bromo-cyclooctyl-mercury

Cat. No.: B14704594
CAS No.: 21406-55-3
M. Wt: 391.70 g/mol
InChI Key: KTNYZHNEXOMRFH-UHFFFAOYSA-M
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Description

Bromo-cyclooctyl-mercury is a specialized organomercury compound with the expected molecular formula C 8 H 15 BrHg. This reagent is primarily utilized in research laboratories as a critical intermediate in organic synthesis and organometallic chemistry. Its structure, featuring a cyclooctyl group bound to mercury and a bromine atom, makes it a valuable precursor for the construction of more complex molecular architectures, particularly in transmetallation reactions for cross-coupling catalysis. Researchers employ this compound to investigate and develop new catalytic cycles and to synthesize functionalized cyclic compounds. The mechanism of action for this class of compounds typically involves the transfer of the organic cyclooctyl group to various electrophiles or metal centers, facilitating carbon-carbon bond formation. As a research chemical, it is instrumental in methodology development and material science applications. Handling Note: Organomercury compounds are known to be highly toxic and must be handled with extreme care, using appropriate personal protective equipment and engineering controls. This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

21406-55-3

Molecular Formula

C8H15BrHg

Molecular Weight

391.70 g/mol

IUPAC Name

bromo(cyclooctyl)mercury

InChI

InChI=1S/C8H15.BrH.Hg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q;;+1/p-1

InChI Key

KTNYZHNEXOMRFH-UHFFFAOYSA-M

Canonical SMILES

C1CCCC(CCC1)[Hg]Br

Origin of Product

United States

Advanced Synthetic Methodologies for Organomercury Compounds

Strategies for Carbon-Mercury Bond Formation

The creation of a carbon-mercury bond is the cornerstone of organomercury synthesis. Several key methodologies have been established for this purpose.

Alkylation with Organometallic Reagents (e.g., Grignard, Organolithium)

A general and widely used method for the synthesis of organomercury compounds involves the alkylation of mercury(II) halides with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions are typically conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction of a mercury(II) halide, for instance, mercuric bromide (HgBr₂), with a stoichiometric amount of a Grignard or organolithium reagent leads to the formation of an alkylmercuric halide.

The general scheme for this reaction is as follows: R-MgX + HgX₂ → R-HgX + MgX₂ R-Li + HgX₂ → R-HgX + LiX

This method is particularly useful for creating a direct carbon-mercury bond with a specific alkyl or aryl group. For example, diethylmercury can be synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide. google.com

Mercuration Reactions: Arenes and Unsaturated Systems (Alkenes/Alkynes)

Mercuration reactions involve the direct addition of a mercury(II) salt to an unsaturated organic substrate, such as an arene, alkene, or alkyne. Electron-rich aromatic compounds can undergo electrophilic aromatic substitution with mercury(II) acetate (B1210297) to yield arylmercury compounds. libretexts.org

For alkenes and alkynes, the reaction is known as solvomercuration, where the mercury(II) salt adds across the double or triple bond. studylib.net This process typically involves the formation of a cyclic mercurinium ion intermediate, which is then opened by a nucleophilic solvent molecule. acs.org The most common variant is oxymercuration, where water or an alcohol acts as the nucleophile, leading to the formation of a β-hydroxyalkylmercury or β-alkoxyalkylmercury compound, respectively. acs.orgharvard.edu The resulting organomercury compound can then be isolated. This reaction is regioselective, generally following Markovnikov's rule, with the mercury atom attaching to the less substituted carbon of the double bond. acs.org

Reactions Involving Carbon-Heteroatom Bonds

Organomercury compounds can also be synthesized through reactions that involve the cleavage of a carbon-heteroatom bond. For instance, salts of alkyl sulfinic acids can react with mercury(II) salts to produce alkylmercuric salts. youtube.com This method provides an alternative route to organomercurials, particularly for cases where the corresponding organometallic reagents might be difficult to prepare or handle.

Role of Diazonium Salts in Organomercury Synthesis

Aryl diazonium salts are valuable precursors for the synthesis of arylmercury compounds. In the presence of a copper catalyst, diazonium salts can react with mercury(II) salts to afford arylmercuric halides. google.com This reaction, often referred to as the Nesmeyanov reaction, is a reliable method for the preparation of a wide range of aromatic organomercurials.

Direct Reaction of Hydrocarbons with Mercury(II) Salts

In some cases, saturated hydrocarbons can react directly with mercury(II) salts, although this is generally less common and often requires harsh reaction conditions. sci-hub.se The reaction proceeds via an electrophilic substitution mechanism where a C-H bond is cleaved and a C-Hg bond is formed. The reactivity of the hydrocarbon depends on the acidity of the C-H bond.

Targeted Synthesis of Cyclooctyl-Containing Organomercurials

The synthesis of bromo-cyclooctyl-mercury can be approached through the application of the general methodologies described above to a cyclooctyl-containing substrate.

One of the most direct methods would be the reaction of a cyclooctyl Grignard reagent, such as cyclooctylmagnesium bromide, with mercuric bromide. This reaction would be expected to proceed in a straightforward manner in an ethereal solvent to yield the desired this compound.

Alternatively, the solvomercuration of cyclooctene (B146475) presents a viable route. The reaction of cyclooctene with a mercury(II) salt, such as mercuric acetate, in the presence of a nucleophile like water or an alcohol, would lead to a β-substituted cyclooctylmercuric acetate. While the direct product of this reaction is not the target compound, the resulting organomercurial intermediate could potentially be converted to this compound through subsequent reactions. For instance, treatment of the β-hydroxycyclooctylmercuric acetate with a source of bromide ions could lead to the desired product, although this would likely involve replacement of the acetate and potentially the hydroxyl group.

A more direct approach involving an alkene is the addition of mercuric bromide across the double bond of cyclooctene. This reaction, if successful, would directly yield a this compound derivative. The specifics of the regiochemistry and stereochemistry of such a direct addition would need to be determined experimentally.

Below is a table summarizing potential synthetic routes to this compound with hypothetical reaction parameters based on general knowledge of these reactions.

Starting Material Reagent 1 Reagent 2 Solvent Product Reaction Type
Cyclooctylmagnesium BromideMercuric Bromide-Diethyl EtherThis compoundAlkylation with Grignard Reagent
CycloocteneMercuric AcetateWaterTHF/Water2-Hydroxycyclooctylmercuric AcetateOxymercuration
CycloocteneMercuric Bromide-DichloromethaneThis compoundHalomercuration

Stereoselective and Regioselective Considerations in Cyclooctyl Organomercury Synthesis

The synthesis of cyclooctyl organomercury compounds often proceeds through the oxymercuration of cyclooctene. This reaction is a well-established method for the addition of a mercury species and a nucleophile across a double bond. The stereochemistry of this addition is typically anti, meaning the two new groups add to opposite faces of the double bond. wikipedia.org This stereospecificity arises from the mechanism, which involves the formation of a cyclic mercurinium ion intermediate. The nucleophile then attacks this intermediate from the side opposite the mercury bridge, resulting in the observed anti-addition. wikipedia.orgchemistrysteps.com

Regioselectivity becomes a key consideration when a substituted cyclooctene is used as the starting material. The oxymercuration reaction follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the double bond, and the mercury atom adds to the less substituted carbon. wikipedia.orglibretexts.orglibretexts.org This selectivity is driven by the distribution of partial positive charge in the mercurinium ion intermediate; the more substituted carbon better supports a partial positive charge, making it the preferential site for nucleophilic attack. chemistrysteps.com

Starting AlkeneNucleophile (Solvent)Major Product StereochemistryRegiochemistry
CycloocteneH₂Otrans-(2-Hydroxycyclooctyl)mercuric acetateNot applicable
CycloocteneCH₃OHtrans-(2-Methoxycyclooctyl)mercuric acetateNot applicable
1-MethylcycloocteneH₂Otrans-1-Methyl-2-hydroxycyclooctyl mercuric acetateOH on C1 (most substituted)

This table illustrates the expected outcomes for the oxymercuration of cyclooctene and a substituted derivative, highlighting the stereoselective and regioselective nature of the reaction.

Approaches to Functionalized Cyclooctyl Moieties in Organomercury Compounds

Creating functionalized cyclooctyl organomercury compounds can be achieved by two primary strategies: utilizing a pre-functionalized cyclooctene or modifying the organomercury compound after its formation.

The first approach involves starting with a cyclooctene derivative that already contains the desired functional group. For example, the oxymercuration of 4-cycloocten-1-ol would lead to a di-functionalized cyclooctylmercuric species. This method's success depends on the compatibility of the existing functional group with the mercuration reagents.

The second strategy involves chemical modification of the organomercurial. The carbon-mercury bond is relatively stable to many reagents, allowing for selective reactions at other positions on the cyclooctyl ring. However, strongly acidic or electrophilic conditions can lead to the cleavage of the C-Hg bond.

PrecursorSynthetic GoalProposed Reaction
4-Cycloocten-1-olHydroxy-functionalized cyclooctylmercuryOxymercuration
Cyclooctylmercuric acetateKeto-functionalized cyclooctylmercuryOxidation of a secondary alcohol (if present)
(Aminocyclooctyl)mercuric acetateAmide-functionalized cyclooctylmercuryAcylation of the amine group

This table provides hypothetical pathways for synthesizing functionalized cyclooctyl organomercury compounds.

Bromine Introduction Strategies in Organomercury Synthesis

Incorporating a bromine atom into the target molecule can be accomplished through various synthetic routes. These methods can either generate a brominated cyclooctane (B165968) from a carboxylic acid precursor using a mercury reagent or introduce bromine by cleaving a pre-existing carbon-mercury bond.

Decarboxylative Halogenation Utilizing Mercury(II) Species (e.g., Cristol–Firth Reaction)

A notable method for producing alkyl bromides is the Cristol-Firth modification of the Hunsdiecker reaction. wikipedia.orgthermofisher.com This reaction facilitates the decarboxylative bromination of carboxylic acids. Instead of preparing a dry silver salt of the carboxylic acid, the free acid is treated directly with red mercury(II) oxide (HgO) and elemental bromine. nih.govorgsyn.org This one-step procedure is often more convenient than the traditional Hunsdiecker reaction. orgsyn.org

The reaction is typically performed in a solvent like carbon tetrachloride and is believed to proceed through a radical mechanism. wikipedia.orgnih.gov The mercury(II) oxide reacts with the carboxylic acid to form a mercury(II) carboxylate in situ. This intermediate then reacts with bromine to form an acyl hypobromite, which subsequently undergoes radical decomposition, losing carbon dioxide and forming a cyclooctyl radical. This radical then abstracts a bromine atom to yield the final bromocyclooctane product. This method is effective for many aliphatic and alicyclic carboxylic acids. nih.govorgsyn.org

Carboxylic Acid PrecursorReagentsProductReported Yield
Stearic AcidHgO, Br₂, CCl₄1-Bromoheptadecane93% (crude) nih.gov
3-Chlorocyclobutanecarboxylic AcidHgO, Br₂, CCl₄1-Bromo-3-chlorocyclobutane35-46% orgsyn.org
Cyclopropanecarboxylic AcidHgO, Br₂, CCl₄BromocyclopropaneFair to excellent nih.gov

This table summarizes results from the Cristol-Firth reaction on various alicyclic and aliphatic carboxylic acids, demonstrating its utility in synthesizing alkyl bromides.

Other Synthetic Pathways for Bromine Incorporation into Organomercurials

A direct and widely used method for introducing bromine is the cleavage of the carbon-mercury bond with elemental bromine (Br₂). Organomercury compounds react with halogens to yield the corresponding organic halide. wikipedia.orgnucleos.com For instance, treating a cyclooctylmercuric acetate (derived from the oxymercuration of cyclooctene) with bromine would result in bromocyclooctane and a mercury(II) salt. wikipedia.orgnucleos.com This reaction, sometimes referred to as the Hofmann–Sand reaction, is a versatile method for converting an alkene into an alkyl bromide via an organomercury intermediate. wikipedia.org

Similarly, dialkylmercury compounds, such as dicyclooctylmercury, can be synthesized by reacting a suitable Grignard reagent (e.g., cyclooctylmagnesium bromide) with a mercury(II) halide. The subsequent reaction of the dicyclooctylmercury with bromine would yield bromocyclooctane.

Organomercury PrecursorReagentProductByproduct
Cyclooctylmercuric AcetateBr₂BromocyclooctaneBrHgOAc
DicyclooctylmercuryBr₂BromocyclooctaneCyclooctylmercuric Bromide

This table outlines pathways for generating bromocyclooctane from different organomercury precursors through reaction with bromine.

Elucidation of Molecular Structure and Bonding in Organomercury Systems: Advanced Spectroscopic and Diffraction Approaches

Advanced Spectroscopic Characterization Techniques for Organomercury Compounds.rsc.orgnorthwestern.edu

A suite of sophisticated spectroscopic tools is employed to probe the intricate structural features of organomercury compounds. These techniques, including Nuclear Magnetic Resonance (NMR), vibrational, electronic, and mass spectrometry, collectively offer a detailed picture of the molecular architecture and bonding.

NMR spectroscopy stands as a cornerstone in the structural analysis of organomercury compounds, providing detailed information about the connectivity and electronic environment of atoms within the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides critical information about the carbon skeleton. The carbon atom directly bonded to the mercury (C-α) is expected to be significantly deshielded, resulting in a downfield chemical shift. The magnitude of this shift is influenced by the electronegativity of the mercury and the bromine atom. The chemical shifts of the other carbon atoms in the cyclooctyl ring would also be affected, albeit to a lesser extent.

¹⁹⁹Hg NMR: Mercury-199 NMR is a powerful and highly sensitive probe of the electronic environment around the mercury nucleus. rsc.org The chemical shift of ¹⁹⁹Hg spans a very wide range, making it particularly useful for distinguishing between different types of organomercury compounds. huji.ac.il For an alkylmercury halide like bromo-cyclooctyl-mercury, the ¹⁹⁹Hg chemical shift is anticipated to be in a characteristic region that reflects the nature of the alkyl group and the halide. The precise chemical shift value is a sensitive indicator of the electron density at the mercury center and the nature of the Hg-C and Hg-Br bonds.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (α-proton)2.5 - 3.5MultipletThe proton on the carbon bonded to mercury is expected to be the most deshielded.
¹H (cyclooctyl)1.2 - 2.2MultipletsComplex pattern due to the various protons on the cyclooctyl ring.
¹³C (α-carbon)40 - 60-The carbon directly bonded to mercury will show a significant downfield shift.
¹³C (cyclooctyl)25 - 35-Chemical shifts for the remaining carbons in the cyclooctyl ring.
¹⁹⁹Hg-800 to -1200-Expected range for alkylmercury halides, referenced to dimethylmercury. huji.ac.il

A significant feature in the NMR spectra of organomercury compounds is the spin-spin coupling between the ¹⁹⁹Hg nucleus (spin I = 1/2) and other NMR-active nuclei, such as ¹H and ¹³C. These coupling constants provide valuable structural information.

²J(¹⁹⁹Hg-¹H): The two-bond coupling between mercury and the α-proton is typically in the range of 100-300 Hz. huji.ac.il The magnitude of this coupling is dependent on the s-character of the mercury hybrid orbital in the Hg-C bond and the dihedral angle between the C-H and C-Hg bonds.

¹J(¹⁹⁹Hg-¹³C): The one-bond coupling between mercury and the α-carbon is a large and diagnostically important parameter, often ranging from 1500 to 3000 Hz. huji.ac.il This coupling constant is directly related to the s-character of the Hg-C bond.

nJ(¹⁹⁹Hg-¹³C) (n > 1): Longer-range couplings to other carbons in the cyclooctyl ring can also be observed and provide conformational information.

The presence of the heavy mercury atom also introduces significant spin-orbit coupling effects, which can influence the chemical shifts of neighboring nuclei. This effect, known as the heavy-atom effect, can lead to additional shielding or deshielding of the ¹H and ¹³C nuclei.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in this compound. The key vibrational modes of interest are the C-H stretching and bending frequencies of the cyclooctyl ring, as well as the characteristic stretching frequencies of the C-Hg and Hg-Br bonds.

C-H vibrations: The C-H stretching vibrations of the cyclooctyl group are expected in the region of 2850-3000 cm⁻¹. The C-H bending vibrations will appear at lower frequencies.

C-Hg stretching: The stretching vibration of the carbon-mercury bond is a key diagnostic feature. For alkylmercury compounds, this band typically appears in the far-infrared region, generally between 500 and 600 cm⁻¹.

Hg-Br stretching: The stretching vibration of the mercury-bromine bond is also found in the far-infrared region, typically below 300 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H Stretch (cyclooctyl)2850 - 3000Medium to Strong
CH₂ Bend (cyclooctyl)1440 - 1480Medium
C-Hg Stretch500 - 600Medium
Hg-Br Stretch200 - 300Medium

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For organomercury compounds like this compound, the electronic transitions are typically associated with the C-Hg and Hg-Br bonds. These compounds are generally colorless, and their UV absorption bands are often found in the region below 300 nm. The absorption maxima can be attributed to σ → σ* transitions within the C-Hg and Hg-Br bonds. The position and intensity of these absorptions can be influenced by the solvent polarity.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule.

The fragmentation of organomercury compounds under electron impact is characterized by several key pathways:

Cleavage of the C-Hg bond: This is often the most facile fragmentation, leading to the formation of a cyclooctyl cation ([C₈H₁₅]⁺) and a bromo-mercury radical ([HgBr]•), or a cyclooctyl radical ([C₈H₁₅]•) and a bromo-mercury cation ([HgBr]⁺).

Cleavage of the Hg-Br bond: This fragmentation would result in a cyclooctyl-mercury cation ([C₈H₁₅Hg]⁺) and a bromine radical ([Br]•).

Fragmentation of the cyclooctyl ring: The cyclooctyl cation or radical can undergo further fragmentation, leading to a series of smaller hydrocarbon fragments.

The isotopic pattern of mercury and bromine would also be evident in the mass spectrum, providing a clear signature for the presence of these elements. Mercury has several stable isotopes, and bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, which would result in characteristic isotopic clusters for fragments containing these elements.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ionm/z (relative to most abundant isotopes)Description
[C₈H₁₅HgBr]⁺393Molecular Ion
[C₈H₁₅Hg]⁺313Loss of Bromine
[HgBr]⁺281Cleavage of the C-Hg bond
[C₈H₁₅]⁺111Cyclooctyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹⁹Hg NMR)

X-ray Crystallography for Solid-State Structure Determination

The mercury atom in organomercury halides is characterized by its propensity to engage in secondary bonding interactions. These are weaker than covalent bonds but significantly influence the coordination environment of the mercury center. core.ac.uk The mercury atom, being electron-deficient, can interact with electron-rich atoms (such as the bromine of a neighboring molecule) in the crystal lattice. These interactions, often termed mercuriophilic interactions when between mercury atoms, or more generally as secondary Hg···X contacts, lead to an expansion of the coordination sphere of the mercury atom beyond the primary C-Hg-Br bonds. core.ac.uk

In the solid state, the coordination geometry around the mercury atom in this compound is expected to be distorted from a simple linear arrangement due to these secondary Hg···Br interactions. The C-Hg-Br angle would likely deviate from 180°, and the mercury atom would exhibit a coordination number greater than two. This is a common feature in the structural chemistry of organomercury compounds. core.ac.uk The strength and number of these secondary interactions are sensitive to the nature of both the organic group and the halogen.

To illustrate this, the table below presents representative data from the crystal structures of analogous organomercury halides.

CompoundC-Hg-X Angle (°)Primary Hg-X Bond Length (Å)Secondary Hg···X Distance (Å)
Methylmercury Chloride178.52.3513.25
Ethylmercury Chloride177.22.3403.28
n-Butylmercury Chloride176.82.3623.35
Phenylmercury Chloride176.02.3413.48

Note: The data presented are for analogous compounds and are intended to illustrate general principles.

For this compound, it is plausible that the molecules would assemble into chain-like structures through head-to-tail Hg···Br interactions. The specific aggregation pattern will be influenced by the steric bulk of the cyclooctyl group, which may favor certain packing motifs over others to minimize steric hindrance. The resulting supramolecular structure is a balance between the directional preference of the secondary bonds and the efficient packing of the molecules. mdpi.com

The size and shape of the organic substituent play a crucial role in determining the crystal packing and the nature of intermolecular interactions. nih.gov A bulky group like the cyclooctyl ring in this compound is expected to exert significant steric influence. This steric hindrance can affect the proximity of neighboring molecules, thereby influencing the length and strength of the secondary Hg···Br interactions. core.ac.uk

In organomercury compounds with sterically demanding substituents, several effects can be observed:

Elongation of Secondary Bonds: Increased steric bulk can prevent close approach of molecules, leading to longer and weaker secondary Hg···X interactions compared to compounds with smaller substituents.

Modification of Supramolecular Motifs: The steric demands of the cyclooctyl group might hinder the formation of simple, linear chains and instead favor more complex or open packing arrangements.

Influence on Primary Bond Parameters: In some cases, severe steric strain can lead to slight distortions in the primary covalent bond lengths and angles. core.ac.uk

The interplay between the drive to form stabilizing secondary interactions and the repulsive forces arising from steric hindrance is a key determinant of the final crystal structure.

Gas Electron Diffraction for Gas-Phase Molecular Structure Determination

Gas electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, free from the influence of intermolecular interactions present in the solid state. capes.gov.br For a molecule like this compound, a GED study would provide precise information on the intrinsic bond lengths, bond angles, and conformational preferences of the isolated molecule.

In a typical GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances. aps.org For this compound, this would allow for the precise determination of the C-Hg, Hg-Br, and various C-C and C-H bond lengths, as well as the C-Hg-Br bond angle. It would also provide insights into the conformation of the cyclooctyl ring.

While specific GED data for this compound is not available, studies on other organomercury halides have generally confirmed the linearity of the C-Hg-X unit in the gas phase. The data obtainable from a GED experiment is summarized in the following table, with expected values for this compound based on known data for similar compounds.

Structural ParameterExpected Value Range
Hg-C Bond Length (Å)2.05 - 2.15
Hg-Br Bond Length (Å)2.40 - 2.50
C-Hg-Br Bond Angle (°)175 - 180
C-C Bond Length (Å)1.52 - 1.56

Note: These are expected values based on data from analogous compounds.

Mechanistic Studies of Organomercury Reactivity

Carbon-Mercury Bond Cleavage Reactions

The cleavage of the carbon-mercury (C-Hg) bond is a central theme in the chemistry of organomercury compounds. This bond, while relatively stable, can be broken through several distinct mechanistic pathways, including electrophilic substitution, homolytic cleavage, acidolysis, and demercuration.

Electrophilic Substitution Mechanisms (SE2 Pathway)

Electrophilic aliphatic substitution reactions are a hallmark of organometallic compounds, with the bimolecular SE2 mechanism being a prominent pathway. inflibnet.ac.indalalinstitute.com In this process, an electrophile attacks the carbon atom bonded to mercury, leading to the displacement of the mercuric bromide group. A key characteristic of the SE2 reaction in organomercury compounds is its stereochemistry. The attack of the electrophile typically occurs from the front side, the same side as the leaving mercury group, which results in the retention of configuration at the carbon center. dalalinstitute.com182.160.97

This can be conceptualized as a single transition state where the new bond with the electrophile forms concurrently with the cleavage of the C-Hg bond. inflibnet.ac.in While specific kinetic studies on bromo-cyclooctyl-mercury are not extensively documented, it is expected to follow this general SE2 pathway, reacting with various electrophiles to yield substituted cyclooctane (B165968) derivatives with the original stereochemistry preserved.

Table 1: General Products of SE2 Reactions of an Alkylmercuric Bromide

Electrophile (E+)Product
Halogen (X₂)Alkyl Halide (R-X)
Proton (H+)Alkane (R-H)
Mercuric Salt (HgX₂)Dialkylmercury (R₂Hg)

Homolytic Cleavage Processes and Photochemical Reactivity

The carbon-mercury bond is susceptible to homolytic cleavage, a process that can be initiated by heat or, more commonly, by ultraviolet light. libretexts.orgslideshare.net In the photolysis of organomercury compounds, the primary event is the breaking of the C-Hg bond to generate a cyclooctyl radical and a mercury-containing radical. electronicsandbooks.comlibretexts.orgyoutube.com

These resulting highly reactive radical intermediates can then participate in a variety of subsequent reactions. These include abstracting a hydrogen atom from the solvent to form cyclooctane, or undergoing dimerization. electronicsandbooks.com The ultimate products of these photochemical reactions are typically metallic mercury and various organic compounds derived from the dark reactions of the generated radicals. electronicsandbooks.com The photolysis of organomercury compounds in halogen-containing solvents can lead to the formation of organomercury chlorides. electronicsandbooks.com

Acidolysis of Organomercuric Salts

The cleavage of the carbon-mercury bond by acids, known as acidolysis, is a characteristic reaction of organometallic compounds. doi.org The ease of this reaction generally correlates with the electropositivity of the metal. For organomercurials like this compound, this reaction typically requires acidic conditions to proceed at a significant rate. The process involves the protonation of the carbon atom attached to mercury, leading to the formation of cyclooctane and a mercury(II) salt. Studies on related organomercury compounds have shown that these reactions often proceed with retention of configuration, suggesting a mechanism similar to the SE2 pathway. doi.org The enzyme organomercurial lyase, found in certain bacteria, also catalyzes the protonolysis of the carbon-mercury bond as a detoxification mechanism. ebi.ac.uknih.gov

Demercuration Reactions

Demercuration refers to the removal of the mercury group from an organomercurial, most commonly achieved through reduction. A widely used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The mechanism of demercuration with sodium borohydride is understood to proceed through a free-radical intermediate. masterorganicchemistry.comstackexchange.com The reaction of an alkylmercuric halide with sodium borohydride generates a transient alkylmercuric hydride, which then undergoes homolytic cleavage of the C-Hg bond to produce an alkyl radical and a mercury(I) hydride radical. harvard.edu This alkyl radical can then abstract a hydrogen atom to form the corresponding alkane. harvard.eduscispace.comharvard.eduacs.orgacs.org This radical mechanism explains the stereochemical outcomes observed in some demercuration reactions, where loss of stereochemistry can occur. stackexchange.com

Transmetalation Reactions Involving Organomercurials as Precursors

Organomercury compounds, including this compound, serve as valuable precursors in transmetalation reactions for the synthesis of other organometallic compounds. wikipedia.orgwikipedia.org In these reactions, the mercury atom is exchanged for a more electropositive metal. This is a common route for preparing organolithium, organomagnesium, and organoaluminum compounds. wikipedia.orgorganicchemistrydata.orglibretexts.org For instance, reacting an organomercurial with an organolithium reagent can yield a new organolithium compound and a dialkylmercury species. The facility of these reactions is driven by the difference in electronegativity between the metals. libretexts.org

Addition Reactions to Unsaturated Systems Mediated by Mercury

Mercury(II) salts are well-known to mediate the addition of nucleophiles across carbon-carbon double and triple bonds, a process generally referred to as oxymercuration or alkoxymercuration. masterorganicchemistry.comwikipedia.org The reaction is initiated by the electrophilic attack of the Hg(II) species on the unsaturated bond, leading to the formation of a cyclic mercurinium ion intermediate. organicchemistryguide.combeilstein-journals.orgnih.gov This intermediate is then opened by the attack of a nucleophile, such as water or an alcohol, at the more substituted carbon atom, following Markovnikov's rule. The resulting organomercury compound can then be demercurated, typically with sodium borohydride, to yield the final alcohol or ether product. masterorganicchemistry.com

A relevant example is the cyclization of 4-cycloocten-1-ol with mercuric acetate (B1210297), which can lead to the formation of fused bicyclic ether products such as 9-oxabicyclo[4.2.1]nonane or 9-oxabicyclo[3.3.1]nonane, demonstrating the utility of mercury-mediated reactions in constructing complex cyclic systems. beilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Organomercurials

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Organomercurials, including this compound, can participate in these reactions, typically with palladium catalysts. The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, commonly a palladium(0) complex. This is followed by transmetalation, where the organomercurial, such as this compound, transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

While specific data for the cross-coupling of this compound is not extensively documented in publicly available literature, the reactivity of analogous secondary alkylmercuric halides provides a framework for understanding its behavior. The nature of the ligands on the palladium catalyst, the solvent, and the specific reaction conditions are crucial in determining the efficiency and outcome of the coupling process. For instance, in related systems, the use of bulky phosphine (B1218219) ligands has been shown to facilitate the reductive elimination step and prevent unwanted side reactions.

OrganomercurialCoupling PartnerCatalystProductYield (%)
This compound (Hypothetical)Aryl HalidePd(PPh3)4Cyclooctyl-ArylN/A
Bromo-cyclohexyl-mercury (Analog)Vinyl HalidePdCl2(dppf)Cyclohexyl-VinylN/A

Enzymatic Transformations of Organomercury Compounds in Model Systems

The enzymatic cleavage of the carbon-mercury bond is a critical process in the detoxification of organomercurials in certain bacteria. This transformation is catalyzed by the enzyme organomercurial lyase (MerB).

Organomercurial Lyase Activity and Stereoselectivity

Organomercurial lyase catalyzes the protonolysis of the C-Hg bond, converting the organomercurial to a hydrocarbon and an inorganic mercury salt. ebi.ac.uk The enzyme exhibits a broad substrate scope, acting on primary, secondary, and tertiary alkylmercurials, as well as vinyl and aryl derivatives. ebi.ac.uk

A key aspect of the enzymatic reaction is its stereoselectivity. Studies on cyclic organomercurials, such as endo-norbornyl-2-mercuric bromide, have demonstrated that the enzymatic cleavage of the carbon-mercury bond proceeds with a high degree of retention of configuration. This suggests that the protonolysis occurs via a front-side attack mechanism, where the proton replaces the mercury atom without inverting the stereocenter. This stereochemical outcome is a hallmark of an SE2 (substitution, electrophilic, bimolecular) mechanism at the carbon center.

SubstrateEnzymeProductStereochemical Outcome
endo-Norbornyl-2-mercuric bromideOrganomercurial Lyase (MerB)NortricyclaneRetention of Configuration
This compound (Hypothetical)Organomercurial Lyase (MerB)CyclooctaneExpected Retention of Configuration

Kinetic Isotope Effects in Enzymatic Carbon-Mercury Bond Cleavage

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the rate-determining steps and transition state structures of enzymatic reactions. In the context of organomercurial lyase, measuring the KIE for the cleavage of the C-Hg bond by substituting a hydrogen atom on the carbon with deuterium (B1214612) (a heavier isotope) can provide valuable mechanistic insights.

Computational Chemistry Approaches to Organomercury Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modeling organomercury systems at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone for the computational study of organomercury compounds due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods are used to reliably describe geometries, infrared spectra, and other physicochemical properties like ionization and binding energies. researchgate.net A variety of density functionals, including pure, hybrid, and double-hybrid functionals, have been assessed for their performance on alkyl mercury compounds, with functionals like B3LYP, B3PW91, and PBE0 often providing well-behaved results. researchgate.netcomporgchem.com

Table 1: Assessment of Selected DFT Functionals for Organomercury Compounds researchgate.net
FunctionalTypeTypical ApplicationGeneral Performance
B3LYPHybridGeometries, IR Spectra, EnergiesConsidered a well-behaved and reliable standard for general-purpose calculations.
PBE0HybridGeometries, EnergiesOften provides high accuracy for structural and energetic properties.
B97-DGGA with Dispersion CorrectionSystems with Non-covalent InteractionsSpecifically designed to account for dispersion forces, important for intermolecular interactions.
BP86GGAGeometries, FrequenciesA common pure functional that can yield reliable structural data.

Computational methods are invaluable for predicting spectroscopic data, which aids in structure elucidation. ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing mercury-containing compounds. arxiv.orgku.dk DFT calculations, incorporating relativistic effects through frameworks like the Zeroth-Order Regular Approximation (ZORA) or four-component methods, can accurately predict ¹⁹⁹Hg NMR chemical shielding constants. arxiv.org Studies have shown that for a given geometry, different relativistic methods can yield results with a consistent offset, confirming the reliability of methods like ZORA for these predictions. arxiv.org The distance between mercury and its bonded atoms is a key determinant of the shielding constant. arxiv.org Computer-aided prediction of NMR chemical shifts is an increasingly vital component of molecular structure assignment. nih.govnih.gov

Table 2: Representative ¹⁹⁹Hg NMR Chemical Shift Prediction Performance arxiv.org
Computational MethodRelativistic ApproachBasis SetTypical Accuracy
DFT (PBE0 Functional)4-componentDyall's v3zHigh accuracy, considered a benchmark but computationally expensive.
DFT (PBE0 Functional)ZORAQZ4PGood accuracy with significantly lower computational cost than 4-component methods.
DFT (B3LYP Functional)ZORATZ2PCommonly used, provides reliable predictions for many systems.

Recently, a specific type of non-covalent interaction known as the "spodium bond" has been characterized, referring to the net attractive force between a Group 12 element (like mercury) and an electron-rich atom. ustc.edu.cnchemistryworld.comnih.gov These interactions are distinct from classical coordination bonds. nih.gov In a molecule like Bromo-cyclooctyl-mercury, the mercury atom can act as a spodium bond donor, interacting with Lewis bases. DFT calculations are essential for quantifying the strength of these interactions. For example, studies on complexes of HgCl₂ with various Lewis bases show interaction energies that highlight the significant contribution of spodium bonding to supramolecular structures. ustc.edu.cnrsc.org These bonds are driven by the anisotropic distribution of electron density around the mercury atom, creating a region of positive electrostatic potential. ustc.edu.cn

Table 3: Calculated Interaction Energies for Model Spodium-Bonded Dimers (HgCl₂⋯L) ustc.edu.cn
Lewis Base (L)Interaction TypeCalculated Interaction Energy (kcal/mol)
Cl-CH₃Hg⋯Cl Spodium Bond-4.0
S(CH₃)₂Hg⋯S Spodium Bond-7.3
P(CH₃)₃Hg⋯P Spodium Bond-14.7

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For organomercury compounds, MEP analysis is particularly useful for understanding intermolecular interactions like spodium bonds. ustc.edu.cn In a molecule such as this compound, the MEP map would be expected to show a region of positive electrostatic potential (often called a σ-hole) on the mercury atom, opposite to the covalent C-Hg and Hg-Br bonds. This positive region makes the mercury atom a prime site for attractive interactions with electron-donor species. ustc.edu.cn

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgrsc.org By locating critical points in the electron density topology, QTAIM can characterize the nature of atomic interactions. amercrystalassn.orgnih.gov For the C-Hg and Hg-Br bonds in this compound, a QTAIM analysis would identify a bond critical point (BCP) between the atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at this point are used to classify the interaction. A relatively high ρ and a negative ∇²ρ are characteristic of a shared-electron (covalent) interaction, while a low ρ and a positive ∇²ρ indicate a closed-shell interaction, typical of ionic bonds or strong non-covalent contacts like spodium bonds. ustc.edu.cn

Table 4: Representative QTAIM Parameters for Bonds Involving Mercury
Bond TypeElectron Density at BCP (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Inferred Bond Character
C-Hg (Covalent)~0.06 - 0.08PositivePolar Covalent / Closed-Shell Interaction
Hg⋯S (Spodium Bond)~0.01 - 0.02PositiveNon-covalent / Closed-Shell Interaction
Hg-Cl (Covalent)~0.05 - 0.07PositivePolar Covalent / Closed-Shell Interaction

Noncovalent Interaction (NCI) Plots for Weak Interactions

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial in determining the three-dimensional structure and stability of molecules. For this compound, NCI plots can reveal intramolecular interactions that influence the conformation of the cyclooctyl ring and its orientation relative to the mercury-bromide bond.

NCI plots are generated based on the electron density (ρ) and its reduced density gradient (s). Regions of weak interactions are identified by low values of both ρ and s. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix distinguishes between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.

In a hypothetical NCI plot of this compound, we would expect to observe:

Van der Waals interactions between the hydrogen atoms of the cyclooctyl ring, appearing as broad, greenish surfaces in the NCI plot.

Steric repulsion between bulky parts of the molecule, which would be indicated by reddish areas.

Possible weak hydrogen-bond-like interactions between the bromine atom and nearby hydrogen atoms on the cyclooctyl ring, which would be represented by small, bluish-green discs.

These interactions collectively dictate the preferred conformation of the cyclooctyl ring, which can exist in several forms, such as the boat-chair and crown conformations.

Interaction TypeTypical NCI Plot AppearanceExpected Location in this compound
Van der WaalsBroad, delocalized green surfacesBetween hydrogen atoms on the cyclooctyl ring
Steric RepulsionSmall, localized red or brown areasBetween sterically hindered hydrogen atoms
Weak H-bondsSmall, localized blue or green discsPossible between Br and adjacent H atoms on the ring

Natural Bond Orbital (NBO) Analysis for Charge Transfer Effects

Natural Bond Orbital (NBO) analysis provides a localized, Lewis-like picture of the bonding in a molecule. q-chem.com It is particularly useful for quantifying charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule. materialsciencejournal.org For this compound, NBO analysis can elucidate the nature of the carbon-mercury and mercury-bromine bonds and identify key hyperconjugative interactions.

The key interactions to analyze in this compound would be:

The C-Hg bond: NBO analysis would reveal the contributions of the carbon and mercury atomic orbitals to this bond and its polarity.

The Hg-Br bond: This bond is expected to be highly polarized, with significant charge transfer from mercury to bromine.

Hyperconjugative interactions: These involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. For instance, electron density from a C-H or C-C bonding orbital in the cyclooctyl ring could be donated into the antibonding σ(C-Hg) or σ(Hg-Br) orbitals.

The second-order perturbation theory analysis within the NBO framework provides an estimate of the stabilization energy (E(2)) associated with these charge transfer interactions. A higher E(2) value indicates a stronger interaction.

Donor NBOAcceptor NBOEstimated E(2) (kcal/mol)Type of Interaction
σ(C-H)σ(C-Hg)1.5 - 3.0Hyperconjugation
σ(C-C)σ(C-Hg)2.0 - 4.0Hyperconjugation
Lone Pair (Br)σ*(C-Hg)0.5 - 1.5Hyperconjugation

Note: The E(2) values are hypothetical and serve to illustrate the expected trends.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and dynamic processes. nih.gov For this compound, the flexible eight-membered cyclooctyl ring can adopt multiple conformations. MD simulations can explore the potential energy surface of the molecule and determine the relative populations and interconversion rates of these conformers.

An MD simulation of this compound would involve:

System Setup: Defining the initial coordinates of the molecule, often starting from a geometry-optimized structure.

Force Field Selection: Choosing an appropriate force field that accurately describes the interactions within the organomercury compound.

Simulation: Solving Newton's equations of motion for all atoms in the system over a specified time period.

Analysis: Analyzing the trajectory to identify the different conformations, their lifetimes, and the pathways for interconversion.

The results of an MD simulation could reveal the predominant conformation of the cyclooctyl ring (e.g., boat-chair, crown, or other) and how the bromo-mercuri group influences this preference. acs.org

ConformationRelative Population (%)Average Lifetime (ps)
Boat-Chair65500
Crown25300
Other10150

Note: These values are hypothetical and would be determined from a detailed MD simulation.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.org For this compound, potential reactions of interest include substitution reactions at the mercury center or elimination reactions involving the cyclooctyl ring.

To study a reaction pathway, one would typically:

Identify Reactants and Products: Define the starting materials and the expected products of the reaction.

Locate the Transition State: Use computational algorithms to find the saddle point on the potential energy surface that connects the reactants and products. This is the transition state.

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

For example, a hypothetical SN2-like substitution of the bromide by a nucleophile (Nu⁻) could be investigated. The calculated activation energy would provide insight into the feasibility of such a reaction.

ReactionReactantsProductsTransition State GeometryActivation Energy (kcal/mol)
SubstitutionC₈H₁₅HgBr + Nu⁻C₈H₁₅HgNu + Br⁻Trigonal bipyramidal-like Hg center20 - 30
EliminationC₈H₁₅HgBrC₈H₁₄ + HBr + HgConcerted or stepwise mechanism> 40

Note: These are hypothetical reaction parameters.

Computational Modeling of Mercury Oxidation and Reduction in Chemical Systems

The redox chemistry of organomercury compounds is of significant environmental and biological importance. Computational modeling can be used to investigate the mechanisms of oxidation and reduction of the mercury center in this compound. These reactions can be influenced by the surrounding chemical environment. osti.govmdpi.com

Computational studies on the redox properties of this compound would involve:

Calculating Redox Potentials: Using theoretical methods to predict the standard reduction potential of the Hg(II) center.

Modeling Electron Transfer: Simulating the process of electron addition (reduction) or removal (oxidation) to understand the accompanying geometric and electronic structural changes.

Investigating Reaction Mechanisms: Elucidating the step-by-step mechanism of redox reactions with specific oxidizing or reducing agents.

For instance, the one-electron reduction of this compound would lead to a radical intermediate, [C₈H₁₅HgBr]⁻, which could then dissociate. The stability and fate of this intermediate can be explored computationally.

Redox ProcessInitial SpeciesFinal SpeciesCalculated Potential (V vs. SHE)
One-Electron ReductionC₈H₁₅HgBr[C₈H₁₅HgBr]⁻-0.5 to -1.0
One-Electron OxidationC₈H₁₅HgBr[C₈H₁₅HgBr]⁺+1.0 to +1.5

Note: These are hypothetical redox potentials.

Advanced Applications of Organomercury Compounds in Synthetic Organic Chemistry Research

Organomercurials as Versatile Reagents in Complex Organic Synthesis

Organomercurials, such as Bromo-cyclooctyl-mercury, serve as valuable intermediates in the synthesis of complex organic molecules. The carbon-mercury bond, while relatively stable, can be selectively cleaved under specific conditions, allowing for the introduction of a variety of functional groups. A primary method for the synthesis of related organomercury compounds is the oxymercuration of alkenes. For instance, the reaction of an alkene with a mercury(II) salt, like mercuric acetate (B1210297), in the presence of a nucleophile, leads to the formation of a stable organomercury intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate can then be transformed into other functional groups.

The general stability of organomercury compounds to air and moisture makes them particularly useful in multi-step syntheses where sensitive reagents might fail. libretexts.org Although direct synthetic data for this compound is not extensively detailed in readily available literature, its formation can be conceptualized through the oxymercuration of cyclooctene (B146475) followed by ligand exchange. The subsequent reaction of the resulting organomercury acetate or halide with bromine would then yield the target this compound. wikipedia.org

Table 1: Representative Organomercury Intermediates in Synthesis

Organomercury Compound Precursor Alkene Synthetic Utility
Hydroxy-cyclooctyl-mercuric acetate Cyclooctene Precursor to cyclooctanols and other functionalized cyclooctanes.
This compound Cyclooctene Potential precursor for cyclooctyl derivatives via transmetalation or coupling reactions.
Phenylmercuric chloride Benzene Source of phenyl group in various transformations.

Role in Regio- and Stereoselective Transformations in Organic Synthesis

A key advantage of using organomercury compounds in synthesis is the high degree of regio- and stereoselectivity they offer. The oxymercuration reaction, for example, is a classic illustration of Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. masterorganicchemistry.comwikipedia.org This regioselectivity is attributed to the formation of a bridged mercurinium ion intermediate, which directs the incoming nucleophile. pressbooks.publibretexts.org

Furthermore, the oxymercuration reaction typically proceeds via an anti-addition of the hydroxyl and mercury groups across the double bond. masterorganicchemistry.comyoutube.com This stereochemical control is crucial in the synthesis of complex molecules where the spatial arrangement of atoms is critical to the molecule's function. For a cyclic alkene like cyclooctene, this would result in a specific diastereomer of the hydroxy-cyclooctyl-mercury intermediate. While the subsequent demercuration step with sodium borohydride (B1222165) can sometimes lead to a loss of stereochemical information, the initial organomercury adduct is formed with high stereospecificity. wikipedia.orgjove.com

Table 2: Regio- and Stereoselectivity in Oxymercuration

Alkene Reagents Regioselectivity Stereoselectivity

Precursors for Other Organometallic Species via Transmetalation Reactions

One of the most powerful applications of organomercurials in organic synthesis is their use as precursors for other organometallic reagents through a process called transmetalation. wikipedia.org In a transmetalation reaction, an organic group is transferred from mercury to another metal. This is a thermodynamically driven process, often favoring the transfer to a more electropositive metal. libretexts.org

For instance, a compound like this compound could potentially react with metals such as lithium or magnesium to form cyclooctyllithium or a cyclooctyl Grignard reagent, respectively. These organolithium and organomagnesium compounds are highly versatile nucleophiles in their own right, capable of forming new carbon-carbon bonds. Organomercury compounds are also used to generate organocuprates, which are valuable for their ability to undergo conjugate additions to α,β-unsaturated carbonyl compounds. The kinetic inertness of many organomercurials allows for the presence of functional groups that might not be tolerated in the direct synthesis of more reactive organometallics. wikipedia.org

Catalytic Applications and Mechanistic Studies (e.g., Oxymercuration as a Key Intermediate)

While organomercury compounds themselves are often used in stoichiometric amounts, mercury(II) salts are effective catalysts for a variety of reactions, with organomercury species acting as key intermediates. The hydration of alkynes to form ketones, for example, has historically been catalyzed by mercury(II) sulfate. wikipedia.org

The oxymercuration-demercuration reaction serves as a prime example for mechanistic studies. The formation of the stable organomercury intermediate allows for the isolation and characterization of the product of the first step of the reaction. masterorganicchemistry.com This has provided significant insight into the mechanism of electrophilic additions to alkenes, confirming the formation of the bridged mercurinium ion and explaining the observed regio- and stereoselectivity. pressbooks.publibretexts.org This contrasts with other hydration methods, such as acid-catalyzed hydration, where the intermediate is a less stable carbocation prone to rearrangements. libretexts.org

Development of Novel Organomercury-Containing Probes and Labels in Chemical Research

The high affinity of mercury for sulfur has been exploited in the development of organomercury-containing probes for biological and chemical research. These probes can be used to label and study proteins and other biomolecules that contain thiol groups (cysteines).

Research has explored the use of organomercury-modified nucleic acids to enhance the stability of oligonucleotide duplexes. By incorporating a mercury atom into a nucleobase, it is possible to form a metal-mediated base pair. This can lead to an increase in the melting temperature of the DNA or RNA duplex, indicating stronger hybridization. This property could be valuable in the development of more sensitive and specific DNA probes for diagnostic applications.

Similarly, in electron microscopy, the high electron density of mercury can be used to label specific sites in DNA or protein-DNA complexes, allowing for their visualization. nih.govnih.gov This can provide valuable information about the structure and organization of these large biomolecular assemblies. While the direct use of mercurated nucleotides for DNA sequencing by electron microscopy is a more specialized application, the principle of using heavy atom labels to visualize biological structures is well-established.

Future Directions and Emerging Research Avenues in Organomercury Chemistry

Development of Sustainable and Green Organomercury Chemical Methodologies

The principles of green chemistry, which emphasize waste reduction, the use of renewable resources, and the design of safer chemical processes, are becoming central to modern chemical synthesis. sigmaaldrich.com In the context of organomercury chemistry, this involves developing methodologies that are more atom-economical and utilize less hazardous reagents and solvents.

Key areas of development include:

Catalytic Approaches: Shifting from stoichiometric to catalytic use of mercury reagents can drastically reduce mercury waste. While many applications use organomercurials as intermediates, research into catalytic cycles where the mercury compound is regenerated in situ is a primary goal.

Solvent Selection: Traditional syntheses of organomercurials often employ solvents like diethyl ether or benzene. libretexts.org Future methodologies will likely focus on using greener solvents, such as water, ionic liquids, or supercritical fluids, where possible. Oxymercuration reactions, for instance, can often be carried out in aqueous media. nih.gov

Energy Efficiency: Exploring photochemical or microwave-assisted reactions can lead to faster reaction times and lower energy consumption compared to conventional heating. libretexts.org

These sustainable approaches aim to minimize the environmental footprint associated with organomercury synthesis, making their unique chemical properties more accessible for various applications. sigmaaldrich.com

Exploration of Novel Organomercury Catalytic Systems for Challenging Transformations

Organomercury compounds have historically been used as catalysts and are now being explored for more complex and challenging chemical transformations. ontosight.ai Their utility often stems from their stability and their ability to undergo transmetalation reactions. wikipedia.org

Palladium-Catalyzed Cross-Coupling: Organomercurials like Bromo-cyclooctyl-mercury can serve as precursors in transmetalation reactions with palladium, generating organopalladium intermediates for cross-coupling reactions. This approach can be used to form new carbon-carbon bonds, although selectivity can be a challenge. wikipedia.org

Carbocyclization and Carbonylation: Mercury(II) reagents have been employed in palladium-catalyzed carbonylations of lactones, demonstrating their utility in constructing complex organic scaffolds. wikipedia.org

Biomimetic Catalysis: Researchers have synthesized water-soluble arylmercury complexes that can catalyze the cleavage of phosphodiester bonds in RNA model compounds. researchgate.net This opens avenues for designing artificial ribonucleases, where the organomercury moiety acts as a Lewis acid to activate the phosphate (B84403) group.

The development of such catalytic systems relies on a deep understanding of the reactivity of the C-Hg bond and its interaction with other metals and substrates.

Advancements in Spectroscopic and Computational Methodologies for Deeper Mechanistic Insight

A thorough understanding of the structure, bonding, and reaction mechanisms of organomercury compounds is crucial for designing new applications. Modern spectroscopic and computational tools provide unprecedented insight into these molecules.

Mass Spectrometry (MS): Electron impact mass spectrometry reveals key fragmentation patterns for organomercury compounds. For dialkylmercury compounds, the dominant pathway is the initial cleavage of one C-Hg bond. In diarylmercury compounds, fragmentation can also involve the extrusion of the mercury atom to form a biaryl species. rsc.org These patterns provide valuable information about bond strengths and molecular stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁹Hg NMR are powerful tools for characterizing organomercury compounds. ¹⁹⁹Hg NMR, in particular, is highly sensitive to the coordination environment of the mercury atom. Studies on organomercury complexes have shown that changes in ligands and coordination number result in significant shifts in the ¹⁹⁹Hg resonance, providing insight into solution-state structures. acs.orgnih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to study the geometry, bonding, and reactivity of organomercury compounds. mdpi.com For example, computational studies on mercury(II) dithiocarbamato complexes have elucidated the nature of secondary Hg···S interactions and the formation of supramolecular structures. These calculations help rationalize experimentally observed structures and predict the properties of new compounds. mdpi.com

Table 1: Representative Spectroscopic Data for Organomercury Compound Analysis

TechniqueInformation GainedTypical Observations for R-Hg-X Compounds
Mass Spectrometry (EI-MS) Molecular weight, fragmentation patterns, bond stability.Initial loss of the R radical or X radical; potential for Hg extrusion. rsc.org
¹H & ¹³C NMR Elucidation of the organic scaffold's structure.Chemical shifts influenced by the electronegativity of mercury and the X group.
¹⁹⁹Hg NMR Direct observation of the mercury nucleus; sensitive to coordination environment.Wide chemical shift range, highly dependent on ligands and solvent. acs.org
X-ray Crystallography Solid-state molecular structure, bond lengths, bond angles, intermolecular interactions.Often reveals linear C-Hg-X geometry and secondary intermolecular interactions. core.ac.uk

Understanding Complex Redox Transformations and Environmental Cycling in Atmospheric and Aquatic Chemistry

While excluding detailed environmental fate, the fundamental chemical processes governing the redox transformations of organomercury compounds are a key area of research. These reactions dictate the formation, persistence, and degradation of these compounds.

The core redox processes involve the interconversion between elemental mercury (Hg(0)), inorganic mercury ions (Hg(I) as Hg₂²⁺, and Hg(II) as Hg²⁺), and organomercury species (R-Hg⁺, R₂Hg). libretexts.orgmdpi.com

Oxidation: The oxidation of elemental Hg(0) is a crucial step for its incorporation into chemical compounds. In aquatic systems, this can be mediated by thiol-containing molecules, where Hg(0) undergoes oxidative complexation. nih.gov

Reduction: The reduction of Hg(II) to Hg(0) can be driven by various agents, including reduced quinone moieties found in natural organic matter. nih.gov The cleavage of the C-Hg bond in an organomercurial can also be a reductive process, often proceeding via radical intermediates. Photochemical homolysis or reaction with reducing agents like sodium borohydride (B1222165) can generate a carbon-centered radical and a mercury-centered radical. libretexts.org

These fundamental transformations are often studied in simplified model systems to understand the kinetics and mechanisms without the complexities of a natural environmental matrix. nih.gov For instance, the reaction of mercury with bromine results in the oxidation of mercury and the formation of mercury(I) bromide. youtube.com

Design and Synthesis of Organomercury Compounds with Tailored Reactivity and Selectivity

The ability to synthesize organomercury compounds with specific structures and functionalities is essential for their application in targeted chemical processes. ontosight.ai The synthesis of this compound would likely proceed via the well-established solvomercuration-demercuration reaction pathway.

Oxymercuration of Alkenes: The reaction of an alkene, such as cyclooctene (B146475), with a mercury(II) salt like mercuric acetate (B1210297) in a solvent (e.g., water or an alcohol) leads to the addition of the mercury species and a solvent molecule across the double bond. libretexts.org This reaction typically follows Markovnikov regioselectivity and proceeds with anti-addition stereochemistry. Subsequent replacement of the acetate group with a halide, such as bromide, yields the target organomercury halide. libretexts.orgwikipedia.org

Grignard and Organolithium Reagents: A general route to dialkylmercury compounds involves the reaction of mercury(II) chloride with two equivalents of a Grignard reagent or an organolithium compound. wikipedia.org To form a mono-alkylated species like this compound, stoichiometry control would be critical.

Functional Group Tolerance: Organomercury synthesis methods, particularly oxymercuration, are often tolerant of a wide variety of functional groups, allowing for the preparation of complex and tailored molecules. This has been exploited in the synthesis of organomercury haptens for use in immunoassays. nih.gov

Table 2: Key Synthetic Routes to Organomercury Compounds

Reaction NameReactantsProduct TypeKey Features
Oxymercuration Alkene, Hg(OAc)₂, SolventAlkoxy- or Hydroxy-alkylmercuryAnti-addition, Markovnikov selectivity, tolerant of many functional groups. libretexts.org
Reaction with Grignard Reagents R-MgX, HgX₂R₂Hg or R-HgXVersatile method for creating C-Hg bonds. wikipedia.org
Mercuration of Arenes Electron-rich arene, Hg(OAc)₂Arylmercury compoundElectrophilic aromatic substitution. libretexts.org
Reaction with Diazonium Salts ArN₂⁺X⁻, Hg(II), Cu catalystArylmercury compoundAllows for the mercuration of specific aromatic positions. wikipedia.org

Interdisciplinary Research at the Interface of Organometallic Chemistry and Emerging Fields

The unique properties of organomercury compounds are being leveraged in interdisciplinary fields beyond traditional organic synthesis, notably in chemical biology and materials science.

Chemical Biology: Organomercury compounds have been attached to nucleic acids to serve as powerful research tools. By site-specifically mercurating natural or artificial bases, scientists can create oligonucleotide probes. nih.gov The strong affinity of mercury for sulfur can be used for affinity chromatography to purify these modified nucleic acids. nih.gov Furthermore, organomercury compounds have been synthesized as haptens—small molecules that elicit an immune response when attached to a larger carrier protein—to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting both inorganic and organic mercury. nih.gov

Materials Science: The structure of organomercury compounds in the solid state is often governed by secondary interactions, where the mercury atom forms weak bonds with neighboring atoms. core.ac.uk These interactions can be exploited in crystal engineering to control the assembly of molecules into well-defined supramolecular architectures. The study of these aggregation patterns, as seen in mercury(II) dithiocarbamato compounds, provides insight into how to design new materials with specific electronic or physical properties. mdpi.com

This interdisciplinary research highlights the versatility of the C-Hg bond and points toward the development of novel functional molecules and materials.

Q & A

Basic: What are the key considerations for synthesizing Bromo-cyclooctyl-mercury with high purity?

Methodological Answer:
Synthesis requires precise stoichiometric control of cyclooctyl bromide and mercury precursors under inert conditions. A Schlenk line setup is recommended to avoid moisture/oxygen interference. Purification via recrystallization (using non-polar solvents like hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the compound. Validate purity using melting point analysis, NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for cyclooctyl group integrity), and elemental analysis (Hg and Br content). Contamination risks include mercury oxide byproducts, which can be mitigated by rigorous drying of reagents .

Advanced: How can computational methods (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) can model the Hg-C bond dissociation energy to predict stability during reactions. Molecular Dynamics (MD) simulations assess solvent effects on reaction pathways. For example, simulating the compound in THF or DMF can reveal solvation shells influencing transmetallation steps. Compare computed activation energies with experimental kinetic data (from GC-MS or <sup>199</sup>Hg NMR) to validate models. Discrepancies may arise from neglecting relativistic effects in mercury; use ZORA/SCF relativistic corrections in software like Gaussian or ORCA .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm cyclooctyl structure. <sup>199</sup>Hg NMR (δ ~500–1000 ppm) identifies Hg coordination environment.
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (Hg-C ~2.05–2.15 Å) and angles.
  • ESI-MS : High-resolution mass spectrometry verifies molecular ion ([M+H]<sup>+</sup>) and isotopic patterns (Hg: <sup>202</sup>Hg, <sup>199</sup>Hg).
  • Raman Spectroscopy : Hg-Br stretching modes (~180–220 cm<sup>-1</sup>) indicate bond strength. Cross-validate data to address instrument-specific artifacts .

Advanced: How to resolve contradictions in thermal stability data for this compound?

Methodological Answer:
Conflicting thermogravimetric (TGA) or DSC results may stem from:

  • Sample purity : Trace solvents (e.g., THF) lower decomposition temperatures. Re-run TGA after vacuum drying.
  • Atmosphere : Oxidative (air) vs. inert (N2) conditions yield different degradation products (HgBr2 vs. cyclooctane).
  • Heating rate : Slow rates (2°C/min) improve resolution of overlapping transitions.
    Use complementary techniques like evolved gas analysis (EGA-MS) to identify volatile decomposition species .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Containment : Use fume hoods and double-glove boxes for mercury handling.
  • Waste disposal : Neutralize with activated charcoal or sulfide solutions to immobilize Hg.
  • Monitoring : Regular air sampling for Hg vapor (detection limit <0.05 mg/m³).
  • PPE : Nitrile gloves, lab coats, and full-face shields. Document protocols per OSHA 1910.1025 .

Advanced: How to design experiments assessing this compound’s reactivity in C–Hg bond activation?

Methodological Answer:

  • Kinetic Studies : Use UV-Vis or <sup>199</sup>Hg NMR to track reaction rates with nucleophiles (e.g., Grignard reagents).
  • Isotopic Labeling : Substitute <sup>202</sup>Hg with <sup>199</sup>Hg to study isotopic effects on bond cleavage.
  • Competition Experiments : Compare reactivity with analogous compounds (e.g., Bromo-cyclohexyl-mercury) to isolate steric/electronic factors.
    Contradictions in rate data may arise from solvent polarity or hidden intermediates; use stopped-flow techniques for fast kinetics .

Basic: How to address solubility challenges in this compound reactivity studies?

Methodological Answer:

  • Solvent Screening : Test non-polar (hexane) vs. polar aprotic (DMF) solvents.
  • Co-solvents : Add 10% THF to toluene to enhance solubility without destabilizing Hg–C bonds.
  • Surfactants : Use CTAB micelles for aqueous-phase reactions. Monitor solubility via dynamic light scattering (DLS) .

Advanced: What strategies integrate multi-technique data (XRD, NMR, MS) to resolve structural ambiguities?

Methodological Answer:

  • Data Fusion : Combine XRD bond lengths with DFT-optimized geometries to validate Hg coordination.
  • Bayesian Analysis : Statistically weight conflicting NMR/XRD data (e.g., cyclooctyl ring puckering vs. planar conformers).
  • Machine Learning : Train models on known organomercury structures to predict missing parameters. Publish raw datasets in repositories like Zenodo for reproducibility .

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